molecular formula C16H15ClN2O2S B10974146 5-chloro-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-methoxybenzamide

5-chloro-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-methoxybenzamide

Cat. No.: B10974146
M. Wt: 334.8 g/mol
InChI Key: RUIWZENHGFYVEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-methoxybenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloro-substituted benzamide core and a cyano-ethyl-methylthiophene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-methoxybenzamide typically involves multiple steps, including the formation of the thiophene ring, introduction of the cyano and ethyl groups, and subsequent coupling with the benzamide core. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.

    Substitution: The chloro and cyano groups can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

5-chloro-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-acetamide
  • 5-chloro-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-benzamide

Uniqueness

Compared to similar compounds, 5-chloro-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-methoxybenzamide stands out due to its specific substitution pattern and functional groups, which confer unique chemical and biological properties. These differences make it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C16H15ClN2O2S

Molecular Weight

334.8 g/mol

IUPAC Name

5-chloro-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-methoxybenzamide

InChI

InChI=1S/C16H15ClN2O2S/c1-4-11-9(2)22-16(13(11)8-18)19-15(20)12-7-10(17)5-6-14(12)21-3/h5-7H,4H2,1-3H3,(H,19,20)

InChI Key

RUIWZENHGFYVEK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=C1C#N)NC(=O)C2=C(C=CC(=C2)Cl)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.